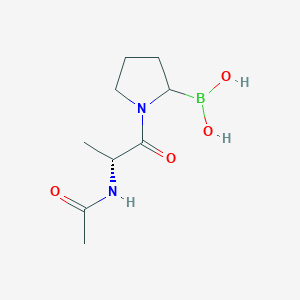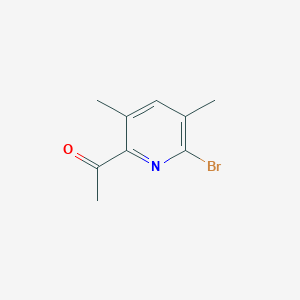![molecular formula C14H18O3 B11879443 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 120046-15-3](/img/structure/B11879443.png)
2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isopropoxy-2,2-dimethylchroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that serves as a versatile scaffold in medicinal chemistry. The chroman-4-one structure is characterized by a fusion of a benzene nucleus with a dihydropyran ring, making it a significant building block for the synthesis of various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropoxy-2,2-dimethylchroman-4-one typically involves the introduction of an isopropoxy group at the 7th position of the chroman-4-one scaffold. This can be achieved through various synthetic routes, including:
Alkylation: The chroman-4-one core can be alkylated using isopropyl halides in the presence of a base such as potassium carbonate.
Etherification: The hydroxyl group at the 7th position can be converted to an isopropoxy group using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of 7-Isopropoxy-2,2-dimethylchroman-4-one may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
7-Isopropoxy-2,2-dimethylchroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The isopropoxy group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-one derivatives.
Applications De Recherche Scientifique
7-Isopropoxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Isopropoxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: The parent compound, which lacks the isopropoxy group.
2,2-Dimethylchroman-4-one: A derivative with similar structural features but different functional groups.
7-Hydroxy-2,2-dimethylchroman-4-one: A hydroxylated analog with distinct biological activities.
Uniqueness
7-Isopropoxy-2,2-dimethylchroman-4-one is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological properties. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
120046-15-3 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2,2-dimethyl-7-propan-2-yloxy-3H-chromen-4-one |
InChI |
InChI=1S/C14H18O3/c1-9(2)16-10-5-6-11-12(15)8-14(3,4)17-13(11)7-10/h5-7,9H,8H2,1-4H3 |
Clé InChI |
OBYZYEDJOIHTQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-10,11-dihydro-5H-dibenzo[A,D][7]annulen-5-one](/img/structure/B11879360.png)

![1-(2-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11879369.png)



![tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]-N-methyl-carbamate](/img/structure/B11879399.png)

![[2,4'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11879411.png)
![5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one](/img/structure/B11879417.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11879421.png)

![1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11879429.png)
![4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B11879431.png)
